molecular formula C9H10O4 B043853 Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate CAS No. 41264-06-6

Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No. B043853
CAS RN: 41264-06-6
M. Wt: 182.17 g/mol
InChI Key: VLYBFLKIZIACQH-UHFFFAOYSA-N
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Patent
US08207347B2

Procedure details

A mixture of methyl isodehydroacetate (24.0 g, 132 mmol) and hydrazine monohydrochloride (9.6 g, 140 mmol) in ethanol (30 mL) was heated under microwave irradiation at 160° C. for 2 hours. It was filtered and the obtained solution was evaporated. The oil was partitioned between sat. aq. Na2CO3 and ethyl acetate (3×250 mL). The combined organic solution was washed with brine, dried (Na2SO4) and evaporated. The title product was purified by flash chromatography (yield 2.8 g, 10%). LC-MS (m/z) 197.0 (MH+); tR=0.57 (method C). 1H NMR (600 MHz, CDCl3): 2.20 (s, 3H, Me), 2.52 (s, 3H, Me), 3.88 (s, 3H, OMe), 5.16 (s, 2H, NH2), 6.35 (s, 1H, C5-H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([CH3:13])O[C:4](=[O:5])[CH:3]=1.Cl.[NH2:15][NH2:16]>C(O)C>[CH3:12][O:11][C:9]([C:8]1[C:2]([CH3:1])=[CH:3][C:4](=[O:5])[N:15]([NH2:16])[C:7]=1[CH3:13])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
CC1=CC(=O)OC(=C1C(=O)OC)C
Name
Quantity
9.6 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
the obtained solution was evaporated
CUSTOM
Type
CUSTOM
Details
The oil was partitioned between sat. aq. Na2CO3 and ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The title product was purified by flash chromatography (yield 2.8 g, 10%)

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.